molecular formula C22H22BrN5O2 B609183 MLS-2384 CAS No. 1067884-45-0

MLS-2384

カタログ番号: B609183
CAS番号: 1067884-45-0
分子量: 468.36
InChIキー: HJVDQPRJANOXIX-IVGNLCKYSA-N
注意: 研究専用です。人間または獣医用ではありません。
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

MLS-2384 is a synthetic 6-bromoindirubin derivative with a bromo group at the C-6 position on one indole ring and a hydrophilic 2-(piperazin-1-yl)ethyl ether group at the C-3′ position on the other indole ring . This structural modification enhances its solubility and dual inhibitory activity against Janus kinase (JAK) and Src kinase, key upstream regulators of the STAT3 signaling pathway . Preclinical studies demonstrate that MLS-2384 suppresses tumor growth in diverse cancers, including prostate, breast, ovarian, lung, liver, and melanoma, by blocking JAK/Src-mediated STAT3 phosphorylation and downstream pro-survival proteins (e.g., c-Myc, Mcl-1, survivin) . In vivo, MLS-2384 reduces tumor burden in xenograft models with low systemic toxicity, positioning it as a promising therapeutic candidate .

特性

CAS番号

1067884-45-0

分子式

C22H22BrN5O2

分子量

468.36

IUPAC名

(2Z,3E)-6'-bromo-3-((2-(piperazin-1-yl)ethoxy)imino)-[2,3'-biindolinylidene]-2'-one

InChI

InChI=1S/C22H22BrN5O2/c23-14-5-6-15-18(13-14)26-22(29)19(15)21-20(16-3-1-2-4-17(16)25-21)27-30-12-11-28-9-7-24-8-10-28/h1-6,13,24-25H,7-12H2,(H,26,29)/b21-19-,27-20+

InChIキー

HJVDQPRJANOXIX-IVGNLCKYSA-N

SMILES

O=C(NC1=C/2C=CC(Br)=C1)C2=C3NC4=C(C=CC=C4)C/3=N\OCCN5CCNCC5

外観

Solid powder

純度

>98% (or refer to the Certificate of Analysis)

賞味期限

>3 years if stored properly

溶解性

Soluble in DMSO

保存方法

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

同義語

MLS2384;  MLS 2384;  MLS-2384

製品の起源

United States

類似化合物との比較

Table 1: Structural and Target Profiles of MLS-2384 and Analogous Compounds

Compound Core Structure Key Modifications Primary Targets Dual Inhibition
MLS-2384 6-Bromoindirubin C-3′: 2-(piperazin-1-yl)ethyl ether JAK2, Src Yes (JAK/Src)
E738 Indirubin Undisclosed JAK, Src Yes
E804 Indirubin-3′-oxime C-3′: 2,3-dihydroxypropyl STAT3, STAT5 No
Momelotinib Pyrrolopyrimidine ATP-competitive JAK1/2 No
Dasatinib Thiazole-carboxamide Multi-kinase Src, Bcr-Abl, STAT3 No
AZD1480 Pyrazolo-pyrimidine ATP-competitive JAK2 No

Key Insights :

  • Structural Uniqueness : Unlike indirubin derivatives like E738 or E804, MLS-2384 incorporates a piperazine group, enhancing solubility and kinase-binding affinity .
  • Dual Inhibition : MLS-2384 and E738 are rare dual JAK/Src inhibitors, whereas Momelotinib (JAK-specific) and Dasatinib (Src-focused) lack this dual functionality .

Pharmacological Efficacy

Table 2: Preclinical Efficacy and Mechanisms

Compound Cancer Models Tested Key Findings Reference
MLS-2384 Melanoma, Prostate, Ovarian - IC₅₀: 0.5–2 μM (in vitro)
- Inhibits STAT3 phosphorylation >80% at 5 μM
- Reduces tumor volume by 60% in xenografts
Momelotinib Ovarian, Myelofibrosis - Reduces cancer stem cell markers
- Prolongs disease-free survival in mice
Dasatinib Leukemia, Solid Tumors - Inhibits Src/STAT3
- Reduces metastasis by 40% in models
AZD1480 Solid Tumors - Suppresses JAK2/STAT3
- Limited efficacy in clinical trials

Key Insights :

  • Broad-Spectrum Activity : MLS-2384 exhibits efficacy across six cancer types, outperforming E738 and E804, which have narrower therapeutic ranges .

Mechanistic Advantages

MLS-2384’s dual JAK/Src inhibition disrupts compensatory signaling pathways often observed with single-target inhibitors. For example:

  • In A2780 ovarian cancer cells, MLS-2384 suppresses JAK2, Src, and STAT3 phosphorylation simultaneously, whereas Momelotinib (JAK-specific) or Dasatinib (Src-focused) only partially inhibit STAT3 .
  • MLS-2384 induces apoptosis via PARP cleavage, a mechanism absent in AZD1480-treated cells .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
MLS-2384
Reactant of Route 2
MLS-2384

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。